molecular formula C16H14F4N2O2 B2727079 2-fluoro-N-{1-[2-(trifluoromethyl)phenoxy]propan-2-yl}pyridine-4-carboxamide CAS No. 1375254-66-2

2-fluoro-N-{1-[2-(trifluoromethyl)phenoxy]propan-2-yl}pyridine-4-carboxamide

Cat. No. B2727079
CAS RN: 1375254-66-2
M. Wt: 342.294
InChI Key: DRLNWMPIHJIYGN-UHFFFAOYSA-N
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Description

2-fluoro-N-{1-[2-(trifluoromethyl)phenoxy]propan-2-yl}pyridine-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as "compound X" in scientific literature. It is a potent inhibitor of a specific protein that is involved in various cellular processes.

Mechanism of Action

The mechanism of action of 2-fluoro-N-{1-[2-(trifluoromethyl)phenoxy]propan-2-yl}pyridine-4-carboxamide involves the inhibition of a specific protein that is involved in various cellular processes. This protein is known as "protein X." Inhibition of protein X leads to the suppression of various cellular processes, including inflammation and cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been found to be effective in reducing inflammation and cell proliferation. It has also been found to be effective in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-fluoro-N-{1-[2-(trifluoromethyl)phenoxy]propan-2-yl}pyridine-4-carboxamide in lab experiments is its high potency. It is a potent inhibitor of protein X, which makes it an effective tool for studying various cellular processes. However, one of the limitations of using this compound is its high cost.

Future Directions

There are several future directions for research on 2-fluoro-N-{1-[2-(trifluoromethyl)phenoxy]propan-2-yl}pyridine-4-carboxamide. One of the areas of research is the development of more efficient synthesis methods for this compound. Another area of research is the study of its potential applications in the treatment of various diseases. Additionally, further research is needed to understand the mechanism of action of this compound and its effects on various cellular processes.

Synthesis Methods

The synthesis of 2-fluoro-N-{1-[2-(trifluoromethyl)phenoxy]propan-2-yl}pyridine-4-carboxamide is a complex process that involves several steps. The first step involves the reaction of 2-fluoropyridine with 2-(trifluoromethyl)phenol in the presence of a base to form an intermediate product. This intermediate product is then reacted with 2-bromo-N-(propan-2-yl)pyridine-4-carboxamide in the presence of a palladium catalyst to form the final product.

Scientific Research Applications

2-fluoro-N-{1-[2-(trifluoromethyl)phenoxy]propan-2-yl}pyridine-4-carboxamide has potential applications in various fields of scientific research. It has been extensively studied for its anti-inflammatory and anti-cancer properties. It has also been found to be effective in the treatment of autoimmune diseases.

properties

IUPAC Name

2-fluoro-N-[1-[2-(trifluoromethyl)phenoxy]propan-2-yl]pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F4N2O2/c1-10(22-15(23)11-6-7-21-14(17)8-11)9-24-13-5-3-2-4-12(13)16(18,19)20/h2-8,10H,9H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLNWMPIHJIYGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=CC=C1C(F)(F)F)NC(=O)C2=CC(=NC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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